1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related compound to 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, can be achieved through various methods. One effective strategy is through the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation, which provides a metal-free synthesis route, characterized by short reaction times and high yields (Zheng et al., 2014). Additionally, dipolar cycloaddition reactions have been developed for the synthesis of compounds with the [1,2,3]triazolo[4,5-c]pyridine skeleton, demonstrating the versatility of this approach in creating compounds containing a challenging chiral center (Chrovian et al., 2018).
Molecular Structure Analysis
The structure of 1,2,4-triazolo[1,5-a]pyridine derivatives often exhibits a near-planar configuration for the triazolo[1,5-a]pyridine ring system, with significant dihedral angles observed when additional phenyl rings are introduced. This structural feature contributes to the electronic and spatial characteristics of these compounds, influencing their reactivity and interaction with biological targets (Li et al., 2013).
Chemical Reactions and Properties
1,2,4-Triazolo[1,5-a]pyridines undergo various chemical reactions, indicating a rich chemistry that allows for functional diversity. Notably, the reactivity of these compounds can be finely tuned through modifications at different positions of the triazolo[1,5-a]pyridine core, enabling the synthesis of a wide range of derivatives with potential pharmacological activities (Khaligh et al., 2020).
Physical Properties Analysis
The physical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives, such as solubility and melting points, can be significantly affected by the nature of substituents on the triazolo[1,5-a]pyridine core. These properties are critical for the compound's suitability in various applications, including drug development and material science (Mishchuk et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1,2,4-triazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The presence of the triazolo[1,5-a]pyridine moiety imparts unique chemical behaviors to these compounds, enabling their use in diverse chemical reactions and as intermediates in the synthesis of biologically active molecules (Desenko et al., 1993).
Scientific Research Applications
Synthesis of Tricyclic, N‐aryl, 1,2,3‐triazole‐fused Pyridones : This compound has been used in the synthesis of tricyclic compounds with potential biological activity, such as 3-phenylmethyl- and 3-(4-methoxyphenylmethyl)-4-aryl-8-oxo-4,5,6,7-tetrahydrocyclopenta[6]-1,2,3-triazolo[4,5-e]pyridines (Chan et al., 1990).
Ring Transformation in the Synthesis of Nitrophenyl Derivatives : This chemical plays a role in the ring transformation processes to produce derivatives like 1-(4-aminophenyl)-7-methyl-4,5-dihydroimidazo- and -1,2,3-triazolo[4,5-d]pyridazin-4-ones (Yutilov et al., 2004).
P2X7 Antagonist Clinical Candidate : A dipolar cycloaddition reaction using this compound led to the discovery of a P2X7 antagonist, which is a clinical candidate for treating mood disorders (Chrovian et al., 2018).
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : It's used in the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing this molecular structure (Zheng et al., 2014).
Formation of [1,2,3]Triazoloazines : It has been involved in the formation of [1,2,3]triazoloazines from 5-azinyltetrazoles, providing insights into valence tautomers (Wentrup, 1978).
properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQXVGPQRXGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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